Bromine vs. Chlorine Reactivity in Pd(0)-Catalyzed Cross-Coupling for Library Synthesis
For diversifying the sulfonamide scaffold, the C(sp²)–Br bond enables efficient and selective Suzuki-Miyaura coupling in the presence of the free amine and sulfonamide, which is not possible with the corresponding chloro analog under mild conditions. This selectivity is based on the relative bond dissociation energies (C–Br ≈ 284 kJ/mol vs. C–Cl ≈ 327 kJ/mol) and oxidative addition rates, where aryl bromides are ~10² to 10³ times more reactive than chlorides in many catalytic systems [1][2].
| Evidence Dimension | Relative oxidative addition rate to Pd(0) |
|---|---|
| Target Compound Data | Readily undergoes oxidative addition under standard mild conditions (e.g., Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C) . |
| Comparator Or Baseline | N-(2-Amino-4-chlorophenyl)methanesulfonamide (C–Cl bond) requires significantly more forcing conditions (higher T, special ligands) or is unreactive. |
| Quantified Difference | Aryl-Br is estimated to be >100 times more reactive than aryl-Cl in oxidative addition with Pd(0) complexes under analogous, non-optimized conditions. |
| Conditions | General principle derived from kinetic and competition studies on simple aryl halides (PhX). |
Why This Matters
This allows for late-stage, orthogonal diversification of the sulfonamide core in a parallel synthesis array without protecting the amine, directly impacting lead optimization throughput.
- [1] Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. View Source
- [2] Grushin, V. V., & Alper, H. (1999). Activation of Otherwise Unreactive Substrates by Palladium Complexes. In Topics in Organometallic Chemistry (Vol. 3, pp. 193-226). Springer. View Source
